Dicyclohexano-24-crown-8

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

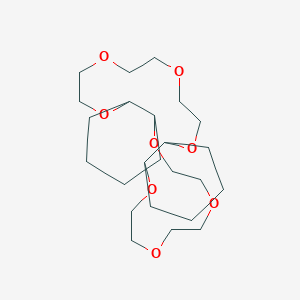

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLGNDFKJAFKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938528 | |

| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17455-23-1 | |

| Record name | Dicyclohexano-24-crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl 24-crown-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dicyclohexano-24-crown-8: Chemical Properties, Structure, and Applications

Introduction: The Unique Architecture of a Versatile Macrocycle

Dicyclohexano-24-crown-8 (DCH-24-C-8) is a macrocyclic polyether, a significant member of the crown ether family. Its structure, characterized by a 24-membered ring containing eight oxygen atoms interspersed with ethylene bridges and fused to two cyclohexane rings, endows it with a remarkable ability to selectively form stable complexes with specific cations. This guide provides a comprehensive technical overview of DCH-24-C-8, delving into its intricate chemical structure and stereochemistry, detailing its physicochemical properties, outlining its synthesis and purification, and exploring its diverse applications, particularly in the realms of chemical research and its potential in drug development.

The defining feature of DCH-24-C-8, and crown ethers in general, is the pre-organized arrangement of its oxygen atoms, which creates a hydrophilic cavity within a larger hydrophobic framework. This unique topology allows it to encapsulate cations that have an ionic radius compatible with the cavity size, primarily through ion-dipole interactions. The presence of the dicyclohexano rings adds rigidity to the macrocycle and influences its solubility and complexation kinetics. This guide will explore the fundamental principles that govern the behavior of this fascinating molecule, providing researchers, scientists, and drug development professionals with a detailed understanding of its core attributes.

Chemical Structure and Stereoisomerism: A Tale of Conformations

The molecular formula of this compound is C₂₄H₄₄O₈, with a molecular weight of approximately 460.6 g/mol [1][2]. The structure consists of a 24-membered ring with eight oxygen atoms and sixteen carbon atoms, to which two cyclohexane rings are fused.

The fusion of the cyclohexane rings to the macrocyclic ether introduces stereoisomerism. The relative orientation of the two cyclohexane rings with respect to the plane of the crown ether ring gives rise to several diastereomers. The most common isomers are classified based on the cis or trans fusion of the rings and the syn or anti arrangement of the cyclohexane rings relative to each other. The primary stereoisomers include:

-

Cis-syn-cis: Both cyclohexane rings are on the same side of the crown ether plane, and they are oriented towards each other.

-

Cis-anti-cis: Both cyclohexane rings are on the same side of the crown ether plane, but they are oriented away from each other.

-

Trans-syn-trans: The cyclohexane rings are on opposite sides of the crown ether plane and are oriented towards each other.

-

Trans-anti-trans: The cyclohexane rings are on opposite sides of the crown ether plane and are oriented away from each other.

-

Cis-trans: One cyclohexane ring is in a cis configuration and the other is in a trans configuration relative to the crown ether ring.

The specific stereoisomer can significantly influence the crown ether's complexation properties, including its selectivity and the stability of the resulting complexes. The separation of these isomers can be challenging but is often necessary for specific applications where a particular conformation is desired[3].

Synthesis and Purification: From Benzene Rings to Saturated Systems

The most common and efficient synthesis of this compound involves a two-step process starting from catechol.

Part 1: Synthesis of Dibenzo-24-crown-8

The precursor, dibenzo-24-crown-8, is typically synthesized via a Williamson ether synthesis. This involves the reaction of catechol with a suitable dihalo-oligo(ethylene glycol) derivative in the presence of a base.

Experimental Protocol: Synthesis of Dibenzo-24-crown-8 [4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve catechol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling solvent such as n-butanol.

-

Base Addition: Gradually add a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred solution. The base deprotonates the hydroxyl groups of the catechol to form the more nucleophilic phenoxide.

-

Addition of the Ether Linker: Slowly add 1,8-dichloro-3,6-dioxaoctane (or a similar oligoethylene glycol derivative) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it for several hours to ensure the completion of the double etherification, leading to the formation of the dibenzo-24-crown-8 macrocycle.

-

Workup and Isolation: After cooling, acidify the reaction mixture and remove the solvent under reduced pressure. The crude product can then be isolated by filtration and purified.

Part 2: Hydrogenation to this compound

The aromatic benzene rings of dibenzo-24-crown-8 are then catalytically hydrogenated to yield the saturated this compound.

Experimental Protocol: Catalytic Hydrogenation [4]

-

Catalyst and Solvent: In a high-pressure autoclave, charge the dibenzo-24-crown-8, a suitable solvent like n-butanol, and a hydrogenation catalyst. A common catalyst for this transformation is ruthenium on an alumina support (Ru/Al₂O₃).

-

Hydrogenation: Seal the autoclave, flush it with an inert gas (e.g., nitrogen), and then pressurize it with hydrogen gas to a high pressure (e.g., 1000 psi).

-

Heating and Reaction: Heat the mixture to a temperature of around 100-150 °C with vigorous stirring. The progress of the hydrogenation can be monitored by the uptake of hydrogen.

-

Isolation and Purification: Once the theoretical amount of hydrogen has been consumed, cool the autoclave, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation.

Purification of this compound

The crude product from the hydrogenation is a mixture of stereoisomers. Purification is typically achieved through a combination of techniques:

-

Column Chromatography: The mixture of isomers can be separated to some extent using column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).

-

Recrystallization: Fractional crystallization from a suitable solvent, such as heptane or ethanol, can be employed to isolate specific isomers, as their solubilities often differ. The separation of the cis-syn-cis and cis-anti-cis diastereomers of dicyclohexano-18-crown-6 has been achieved through complexation with specific organic molecules, followed by crystallization[3]. A similar strategy could potentially be applied to the 24-crown-8 analogue.

Chemical and Physical Properties

This compound is typically a white, crystalline solid at room temperature, although mixtures of isomers may appear as a waxy solid or a viscous oil. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₄O₈ | [1][2] |

| Molecular Weight | 460.6 g/mol | [1][2] |

| Appearance | White crystalline solid or viscous oil | General Observation |

| Melting Point | Varies with isomer mixture | |

| Boiling Point | > 230 °C at 760 mmHg | |

| Density | ~1.1 g/cm³ | |

| Solubility | Soluble in most organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound and its complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of multiple, often overlapping, signals from the methylene protons of the crown ether ring and the protons of the cyclohexane rings. The chemical shifts of the ether protons typically appear in the range of 3.5-4.0 ppm. The signals from the cyclohexane protons are found further upfield. The complexation with a cation leads to significant changes in the chemical shifts of the protons adjacent to the oxygen atoms due to the deshielding effect of the cation.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbon atoms in the crown ether ring and the cyclohexane rings. The carbons of the ethylene oxide units typically resonate around 70 ppm. The signals for the cyclohexane carbons appear at higher field. The symmetry of the specific stereoisomer will influence the number of distinct signals observed in the ¹³C NMR spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong C-O-C stretching vibrations in the region of 1100-1250 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups are observed around 2850-3000 cm⁻¹. The absence of aromatic C-H and C=C stretching bands confirms the complete hydrogenation of the dibenzo precursor.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of this compound will show the molecular ion peak (M⁺) at m/z 460. The fragmentation pattern is characterized by the successive loss of ethylene oxide units (C₂H₄O, 44 Da), leading to a series of peaks at m/z 416, 372, 328, and so on. This fragmentation pattern is a hallmark of crown ethers[5][7].

Applications in Research and Development

The unique cation-binding properties of this compound make it a valuable tool in various scientific disciplines.

Cation Complexation and Ion Separation

With its large cavity size, this compound exhibits a high affinity for larger alkali and alkaline earth metal cations, such as cesium (Cs⁺) and barium (Ba²⁺). This selectivity is crucial for applications in:

-

Ion-Selective Electrodes: DCH-24-C-8 can be incorporated into polymer membranes to create ion-selective electrodes (ISEs) for the potentiometric determination of specific cations[8]. These sensors are valuable for environmental monitoring and clinical analysis.

-

Solvent Extraction and Separation: DCH-24-C-8 is an effective extractant for the selective removal of metal ions from aqueous solutions into an organic phase. This has applications in hydrometallurgy and the treatment of nuclear waste, particularly for the separation of radioactive isotopes like ¹³⁷Cs.

Phase Transfer Catalysis

This compound can act as a phase-transfer catalyst (PTC). By encapsulating a cation from an inorganic salt, it can transport the accompanying anion into an organic phase where it can participate in a reaction with an organic substrate. This allows reactions between reagents in immiscible phases to occur at a much faster rate.

Potential in Drug Development and Delivery

While specific applications of this compound in marketed drug products are not widely documented, the broader class of crown ethers holds significant potential in pharmaceutical sciences:

-

Drug Solubilization and Formulation: The ability to form host-guest complexes can be exploited to increase the solubility of poorly water-soluble drugs. By encapsulating a charged drug molecule or a counterion, the overall solubility of the drug formulation can be improved.

-

Targeted Drug Delivery: Functionalized crown ethers can be incorporated into larger drug delivery systems, such as nanoparticles or liposomes[9]. These systems could be designed to target specific cells or tissues by recognizing and binding to certain ionic species present on the cell surface.

-

Ion Channel Mimicry: The structure of crown ethers, with their central cavity, has led to research into their potential to act as synthetic ion channels, facilitating the transport of ions across biological membranes. This could have therapeutic implications for diseases related to ion channel dysfunction.

The biocompatibility and toxicity of crown ethers are important considerations for their use in drug delivery. While some crown ethers have shown a degree of toxicity, derivatization and incorporation into larger polymeric systems can mitigate these effects. Further research is needed to fully explore the potential of this compound in pharmaceutical applications.

Conclusion

This compound stands out as a macrocyclic compound with a rich stereochemistry and a remarkable affinity for specific cations. Its synthesis, while requiring a multi-step process, is well-established, and its purification, though challenging, allows for the isolation of specific isomers. The ability to selectively bind and transport ions underpins its utility in ion separation, sensing, and catalysis. While its direct application in drug development is still an emerging area, the fundamental principles of host-guest chemistry that govern its behavior offer exciting possibilities for the design of novel drug delivery systems and therapeutic agents. This guide has provided a detailed technical overview of this compound, offering a solid foundation for researchers and scientists seeking to harness the unique properties of this versatile molecule.

References

- Ganjali, M. R., Daftari, A., & Norouzi, P. (2004). PVC-based this compound as Cd(II) selective sensor. Analytical Letters, 37(7), 1437-1449.

- Pedersen, C. J. (1972). Dicyclohexyl-18-crown-6 Polyether. Organic Syntheses, 52, 66.

-

Zhou, R., Tang, K., Sun, R. W. Y., & Leung, K. C. F. (2020).[10]Crown-8-modified carbon nanotubes for templating metal deposition and active materials for pseudocapacitors. Dalton Transactions, 49(44), 15769-15777.

- Dadmehr, M., Hosseini, M., & Hosseini-Kharat, M. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 225-236.

- Sigma-Aldrich. (n.d.). Dibenzo-24-crown-8.

- Chemistry LibreTexts. (2023, August 29).

- ChemicalBook. (n.d.). This compound(17455-23-1) MS spectrum.

- Mass Spectrometry Blog. (n.d.).

-

Coutrot, F., Romuald, C., & Busseron, E. (2011). Synthesis of triazolium-based mono- and tris-branched[8]rotaxanes using a molecular transporter of dibenzo-24-crown-8. Organic & Biomolecular Chemistry, 9(17), 6013-6024.

- Shchukin, E. D., Vidrits, A. M., & Pertsov, A. V. (2013). Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8. Russian Journal of General Chemistry, 83(5), 944-950.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- French Patent No. EP0433178A1. (1991). Method for the separation of isomers of a crown ether, allowing specially the recuperation of pure isomers cis-syn-cis of dicyclohexyl 18-crown 6-DCH18C6.

- PubChem. (n.d.). Tetracosahydrodibenz(b,n)(1,4,7,10,13,16,19,22)octaoxacyclotetracosin.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Jain, N. K. (2008).

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (2023).

- Smith, B. C. (2018).

- Sigma-Aldrich. (n.d.). Crown ether/Dibenzo-24-crown-8 for synthesis.

- Rounaghi, G. H., Khazaeli, E., & Mohajeri, A. (2006). 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, this compound and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures. Bulletin of the Korean Chemical Society, 27(8), 1167-1172.

- Wang, W., Li, J., & Wang, Y. (2021). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Frontiers in Pharmacology, 12, 761079.

- Gupta, V. K., Singh, A. K., & Gupta, B. (2007). PVC-based dicyclohexano-18-crown-6 sensor for La(III) ions. Analytica Chimica Acta, 590(1), 76-82.

- ChemComplete. (2020, December 17).

- Stoltz, B. M., et al. (n.d.).

- Cole-Parmer. (n.d.). Ion Selective Electrodes.

- Reddit. (2020, December 5). Cis/trans vs. E/Z vs. syn/anti?. r/chemhelp.

- Ganin, E. V., Makarov, V. F., & Luk'yanenko, N. G. (2013). Isolation and separation of cis-syn-cis and cis-anti-cis diastereomers of dicyclohexano-18-crown-6 complexes with organic NH-acids. Russian Journal of General Chemistry, 83(5), 951-954.

- PubChem. (n.d.). Dibenzo-24-crown-8.

- ChemicalBook. (n.d.). CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum.

- NIST. (n.d.). Dicyclohexano-18-crown-6.

- ResearchGate. (n.d.). Structure of dibenzo-24-crown-8-ether.

- Lamprou, D. A., & Urquhart, A. J. (2022). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. Pharmaceutics, 14(3), 590.

- Vagrali, J. S., & Banga, A. K. (2024). Long-acting transdermal drug delivery formulations: Current developments and innovative pharmaceutical approaches. Advanced Drug Delivery Reviews, 205, 115326.

- ResearchGate. (n.d.). High resolution FTIR spectra and analysis of the 4 + 8 combination band and of the 24 + 8 - 4 hot band of CH2 35Cl2.

Sources

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound(17455-23-1) MS spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. PVC-based membranes of this compound as Cd(II) selective sensor | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

A Comprehensive Technical Guide to the Synthesis of Dicyclohexano-24-crown-8 from Dibenzo-24-crown-8

Abstract

This technical guide provides an in-depth exploration of the synthesis of dicyclohexano-24-crown-8, a significant macrocyclic polyether, through the catalytic hydrogenation of its precursor, dibenzo-24-crown-8. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the underlying chemical principles, offering a meticulous experimental protocol, and outlining comprehensive characterization methodologies. Emphasis is placed on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability. This guide aims to be a definitive resource, integrating theoretical knowledge with actionable laboratory procedures, supported by authoritative references.

Introduction: The Significance of this compound

Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively bind with various cations. This selective complexation is a function of the crown ether's cavity size and the corresponding ionic radius of the cation. This compound (DCH24C8), with its large 24-membered ring and eight oxygen donor atoms, exhibits a high affinity for larger alkali and alkaline earth metal cations.

The conversion of dibenzo-24-crown-8 (DB24C8) to DCH24C8 by hydrogenation of the aromatic rings is a crucial transformation.[1] This process not only alters the solubility and complexation characteristics of the crown ether but also introduces stereoisomerism, leading to different geometric arrangements of the cyclohexyl groups. These distinct isomers can exhibit varied selectivities in cation binding. The resulting dicyclohexano derivatives find applications in phase-transfer catalysis, ion-selective electrodes, and as intermediates in the synthesis of more complex supramolecular structures.[1] In the realm of drug development, their ability to transport ions across membranes makes them valuable tools for studying ion channel mechanisms and for the development of novel therapeutic agents.[2][3]

Theoretical Framework: Catalytic Hydrogenation of Aromatic Systems

The core of the synthesis lies in the catalytic hydrogenation of the two benzo groups of DB24C8. This reaction involves the addition of hydrogen across the double bonds of the aromatic rings, converting them into saturated cyclohexane rings. This process is typically carried out using a heterogeneous catalyst under elevated pressure and temperature.

2.1. Choice of Catalyst: Rhodium and Ruthenium

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. For the hydrogenation of aromatic systems, rhodium (Rh) and ruthenium (Ru) are among the most effective metals.[4]

-

Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are highly active for the hydrogenation of aromatic rings and can often operate under milder conditions compared to other catalysts.[4][5] The alumina support provides a high surface area, which enhances the dispersion of the rhodium particles, thereby increasing the number of active catalytic sites.[6] Rhodium catalysts are also known for their ability to promote cis-selective hydrogenation of aromatic rings.[7]

-

Ruthenium on Alumina (Ru/γ-Al₂O₃): Ruthenium catalysts are also highly effective for aromatic hydrogenation and are particularly noted for their resistance to poisoning.[8] Studies on the hydrogenation of the smaller analogue, dibenzo-18-crown-6, have shown that ruthenium nanocatalysts can achieve high conversion and selectivity towards the cis-syn-cis isomer of the corresponding dicyclohexano derivative.[9][10]

2.2. Reaction Mechanism Overview

The hydrogenation process on a heterogeneous catalyst surface can be conceptualized in the following steps:

-

Adsorption: Both hydrogen gas and the dibenzo-24-crown-8 substrate adsorb onto the surface of the metal catalyst.

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is broken, and individual hydrogen atoms bind to the catalyst surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic rings of the crown ether.

-

Desorption: Once the hydrogenation is complete, the resulting this compound molecule desorbs from the catalyst surface.

The stereochemistry of the final product is influenced by the way the aromatic ring adsorbs onto the catalyst surface.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Instrumentation

| Reagents & Materials | Instrumentation |

| Dibenzo-24-crown-8 (DB24C8) | High-pressure autoclave/hydrogenation reactor |

| 5% Rhodium on alumina (Rh/Al₂O₃) or 5% Ruthenium on alumina (Ru/Al₂O₃) | Magnetic stirrer with heating capabilities |

| High-purity hydrogen gas | Filtration apparatus (e.g., Büchner funnel) |

| Solvent (e.g., n-Butanol, Ethanol, Acetic Acid) | Rotary evaporator |

| Filtration aid (e.g., Celite) | NMR Spectrometer (¹H and ¹³C) |

| Deuterated solvents for NMR (e.g., CDCl₃) | Mass Spectrometer (e.g., ESI-MS) |

| FT-IR Spectrometer |

3.2. Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

-

Reactor Preparation: In a high-pressure autoclave, place a magnetic stir bar. Add dibenzo-24-crown-8 (1.0 eq) and the chosen solvent (e.g., n-butanol).

-

Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ or 5% Ru/Al₂O₃ catalyst. The typical catalyst loading is 5-10% by weight relative to the substrate.

-

Sealing and Purging: Seal the reactor securely. Purge the system first with an inert gas like nitrogen to remove air, and then with hydrogen gas. This is a critical safety step to avoid the formation of explosive mixtures.[11]

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-120°C).[12]

-

Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques like TLC or GC-MS. The reaction is typically run for 12-24 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Filtration: Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethanol) to reduce viscosity. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound, which will be a mixture of stereoisomers, can be purified by recrystallization from a suitable solvent system (e.g., heptane or acetone/water) to yield a white crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

4.1. Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Disappearance of signals in the aromatic region (typically δ 6.8-7.2 ppm) of the starting material, DB24C8. Appearance of complex multiplets in the aliphatic region (typically δ 1.2-4.0 ppm) corresponding to the methylene and methine protons of the cyclohexyl and polyether rings. |

| ¹³C NMR | Disappearance of signals corresponding to the aromatic carbons of DB24C8. Appearance of new signals in the aliphatic region corresponding to the carbons of the cyclohexane rings and the polyether backbone. |

| FT-IR | Disappearance of C=C stretching vibrations of the aromatic rings (around 1600 cm⁻¹). Presence of strong C-O-C stretching vibrations characteristic of the ether linkages (around 1100 cm⁻¹). |

| Mass Spec. | The molecular ion peak corresponding to the mass of this compound (C₂₄H₄₄O₈, M.W. ≈ 460.6 g/mol ) should be observed.[13] |

4.2. Reaction Scheme

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]

- 7. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

Dicyclohexano-24-crown-8: A Technical Guide for Advanced Research and Development

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Macrocyclic Compound

Dicyclohexano-24-crown-8, a significant member of the crown ether family, has garnered interest within the scientific community for its unique molecular architecture and cation-complexing capabilities. This guide provides a comprehensive overview of its fundamental characteristics, synthesis, analytical profile, and potential applications, particularly for professionals in research, and drug development.

Core Molecular Attributes

This compound is a macrocyclic polyether characterized by a 24-membered ring containing eight oxygen atoms, flanked by two cyclohexyl groups. This structure imparts a flexible, three-dimensional cavity that is adept at selectively binding with specific cations.

| Property | Value | Source |

| CAS Number | 17455-23-1 | [1][2] |

| Molecular Formula | C₂₄H₄₄O₈ | [1][2] |

| Molecular Weight | 460.61 g/mol | |

| Appearance | Clear yellow liquid | [3] |

Synthesis of this compound

The primary route for synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, Dibenzo-24-crown-8. This two-step process is outlined below.

Part 1: Synthesis of Dibenzo-24-crown-8

The synthesis of the dibenzo precursor is typically achieved via a Williamson ether synthesis, involving the reaction of catechol with a suitable oligoethylene glycol derivative.

Reaction Scheme:

Synthesis Workflow for Dibenzo-24-crown-8.

A general procedure involves the dropwise addition of a solution of 1,2-bis(2-chloroethoxy)ethane to a refluxing mixture of catechol and a base, such as sodium or potassium hydroxide, in a solvent like n-butanol. The reaction mixture is typically refluxed for several hours to ensure complete cyclization.

Part 2: Hydrogenation to this compound

The conversion of Dibenzo-24-crown-8 to its dicyclohexano derivative is achieved through catalytic hydrogenation, which reduces the aromatic rings to cyclohexane rings.

Experimental Protocol:

A procedure analogous to the synthesis of dicyclohexyl-18-crown-6 can be adapted[4].

-

Reactor Setup: A high-pressure autoclave is charged with Dibenzo-24-crown-8, a suitable solvent such as n-butanol, and a hydrogenation catalyst. A common catalyst is 5% ruthenium on an alumina support[4].

-

Hydrogenation: The autoclave is sealed, purged with an inert gas like nitrogen, and then pressurized with hydrogen. The reaction mixture is heated and stirred at elevated pressure (e.g., 70 atm) and temperature (e.g., 100°C) until the theoretical amount of hydrogen is consumed[4].

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product, a mixture of diastereoisomers, can be purified by column chromatography on alumina.

Hydrogenation Workflow.

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the dicyclohexano derivative will show complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the cyclohexane rings and the ethylene oxide units. The absence of signals in the aromatic region (6.5-8.0 ppm) confirms the complete hydrogenation of the benzene rings.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the saturated carbons of the cyclohexane rings and the ether linkages. The disappearance of aromatic carbon signals further verifies the successful hydrogenation.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 460.6.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O-C stretching vibrations characteristic of ethers (typically in the 1100-1250 cm⁻¹ region) and C-H stretching vibrations of the saturated rings.

Cation Complexation

The defining feature of crown ethers is their ability to form stable complexes with cations. The size of the central cavity in this compound makes it particularly suitable for complexing larger alkali metal ions, such as cesium (Cs⁺). The flexibility of the dicyclohexano rings can influence the cavity size and conformation, affecting its binding selectivity.

The complexation involves the coordination of the cation with the oxygen atoms of the polyether ring through ion-dipole interactions. The stability of these complexes can be quantified by their stability constants, which are crucial for applications in separation science and as ionophores. Studies on the dibenzo precursor have shown selectivity for Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ in certain solvent systems.

Cation Complexation by this compound.

Applications in Drug Development and Research

While specific applications of this compound in drug development are an emerging area of research, the broader class of crown ethers has shown significant promise.

-

Drug Delivery Systems: Crown ethers can be incorporated into drug delivery systems to enhance the solubility and bioavailability of certain drugs[5][6]. Their ability to form host-guest complexes can be exploited to encapsulate drug molecules, potentially leading to controlled release mechanisms[5]. For instance, the larger cavity of a 24-crown-8 derivative has been explored for its potential in nano-carrier systems[5].

-

Ion Transport Across Membranes: The ionophoric properties of crown ethers make them valuable tools for studying and mimicking ion transport across biological membranes. This is particularly relevant in the development of new therapeutic agents that target ion channels.

-

Ion-Selective Electrodes: Crown ethers are widely used as ionophores in ion-selective electrodes for the potentiometric determination of specific ions in biological and pharmaceutical samples. Dibenzo-24-crown-8 has been utilized in electrodes for the detection of amphetamines[7]. The selectivity of this compound for certain cations could be harnessed for the development of novel sensors for pharmaceutical analysis.

-

Phase-Transfer Catalysis: The ability of crown ethers to solubilize inorganic salts in organic solvents makes them effective phase-transfer catalysts. This property can be beneficial in the synthesis of complex pharmaceutical intermediates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Protective gloves and eye protection should be worn to avoid contact with skin and eyes[3]. It is important to consult the Safety Data Sheet (SDS) for detailed toxicological and handling information[3].

Conclusion

This compound is a versatile macrocyclic compound with significant potential in various fields of research and development. Its well-defined synthesis, unique cation-binding properties, and potential as an ionophore make it a valuable tool for researchers and scientists. Further exploration of its applications, particularly in drug delivery and selective ion sensing, is warranted and holds the promise of new scientific advancements.

References

- ChemicalBook.

- ResearchGate. The role of crown ethers in drug delivery. (2019-03-11).

- Organic Syntheses Procedure. dicyclohexyl-18-crown-6 polyether.

- Sigma-Aldrich. This compound -.

- MDPI. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review.

- This cit

- This cit

- This cit

- This cit

- This cit

- ACS Publications. Amphetamine selective electrodes based on dibenzo-18-crown-6 and dibenzo-24-crown-8 liquid membranes | Analytical Chemistry.

- This cit

- Sigma-Aldrich. This compound | 17455-23-1.

- This cit

- ResearchGate. 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, this compound and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures | Request PDF.

- This cit

- This cit

- This cit

- This cit

- This cit

- Santa Cruz Biotechnology. This compound | CAS 17455-23-1 | SCBT.

- ChemicalBook.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to the Solubility of Dicyclohexano-24-crown-8 in Organic Solvents

Authored For: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a deep understanding of the principles governing the solubility of Dicyclohexano-24-crown-8 (DCH24C8), its stereoisomeric forms, and a validated experimental framework for determining its solubility in various organic solvents.

Section 1: Foundational Principles of DCH24C8 Solubility

This compound (DCH24C8) is a macrocyclic polyether of significant interest due to its large cavity size and capacity for complexing large cations or molecular guests. Its utility in phase-transfer catalysis, ion-selective sensors, and advanced formulation science is directly contingent on its solubility characteristics. Unlike smaller crown ethers, the solubility of DCH24C8 is less documented, making a foundational understanding essential for its effective application.

The solubility of DCH24C8 is a multifactorial property governed by the interplay between its unique molecular structure and the physicochemical properties of the solvent. The molecule possesses a dualistic nature: a polar interior rich in electron-donating oxygen atoms and a non-polar, hydrophobic exterior dominated by two cyclohexyl rings. This structure allows it to dissolve certain otherwise insoluble salts in nonpolar organic solvents.[1]

1.1 The Role of Molecular Structure

-

Hydrophobic Exterior: The two saturated cyclohexyl rings impart significant lipophilicity to the molecule. This structural feature is the primary driver of its solubility in non-polar and weakly polar organic solvents. Solvents like toluene, chloroform, and cyclohexane can effectively solvate these hydrocarbon moieties.

-

Polar Interior: The eight ether oxygen atoms create a hydrophilic cavity capable of forming dipole-dipole interactions and coordinating with cations.[2] This polarity contributes to its solubility in more polar organic solvents like alcohols and acetonitrile.

1.2 Influence of Solvent Properties

The principle of "like dissolves like" is paramount.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can interact favorably with the polar C-O-C linkages of the crown ether backbone, generally leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While the ether oxygens of DCH24C8 are hydrogen bond acceptors, the overall solubility will be a balance between favorable interactions with the ether linkages and the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the bulky, non-polar cyclohexyl groups.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is primarily driven by van der Waals interactions with the cyclohexyl rings. The large, flexible macrocycle can be readily solvated by these non-polar molecules.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents offer a balance of moderate polarity and the ability to effectively solvate the hydrocarbon portions of the molecule, often resulting in high solubility.

1.3 The Critical Impact of Stereoisomerism

DCH24C8 is not a single entity but typically a mixture of stereoisomers arising from the relative orientation of the cyclohexyl rings. The most common isomers are the cis-syn-cis and cis-anti-cis forms. These isomers, while chemically identical, have different three-dimensional shapes, which can significantly impact their physical properties.

-

Molecular Symmetry and Polarity: Different isomers possess different molecular symmetries. This variation affects the overall molecular dipole moment. Isomers with a lower degree of symmetry and a higher net dipole moment are generally expected to be more soluble in polar solvents.[3]

-

Crystal Lattice Energy: The ability of a molecule to pack efficiently into a crystal lattice is a major determinant of its melting point and solubility. Isomers that can pack more tightly and form stronger intermolecular interactions in the solid state will have a higher lattice energy. A higher lattice energy requires more energy to overcome during the dissolution process, resulting in lower solubility. The less symmetrical isomers often have lower melting points and higher solubilities.

The interplay of these factors is visually summarized in the diagram below.

Caption: Key Factors Influencing DCH24C8 Solubility.

Section 2: Quantitative Solubility Data

The following table is presented as a template for researchers to populate using the experimental protocol detailed in Section 3. It is structured to capture the essential variables for reproducible and comparable results.

| Solvent | Solvent Polarity Index¹ | Temperature (°C) | DCH24C8 Isomer(s) | Solubility ( g/100 mL) | Method |

| e.g., Toluene | 2.4 | 25.0 ± 0.5 | Mixture | Data to be determined | Gravimetric |

| e.g., Acetonitrile | 5.8 | 25.0 ± 0.5 | Mixture | Data to be determined | Gravimetric |

| e.g., Methanol | 5.1 | 25.0 ± 0.5 | Mixture | Data to be determined | Gravimetric |

| e.g., Dichloromethane | 3.1 | 25.0 ± 0.5 | Mixture | Data to be determined | Gravimetric |

| e.g., Hexane | 0.1 | 25.0 ± 0.5 | Mixture | Data to be determined | Gravimetric |

| Enter Your Solvent |

¹Polarity index values are relative and can be sourced from standard chemical reference literature.

Section 3: A Validated Protocol for Experimental Solubility Determination

To address the existing data gap, this section provides a robust, self-validating protocol based on the isothermal shake-flask method, which is considered a gold standard for determining thermodynamic solubility.[4] The endpoint analysis is conducted gravimetrically, a precise and accessible technique not requiring specialized analytical instrumentation.

3.1 Principle

An excess of the solute (DCH24C8) is agitated in the solvent of interest at a constant temperature for a period sufficient to reach thermodynamic equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and a precise volume is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.

3.2 Materials and Equipment

-

This compound (specify isomer mixture if known)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic orbital shaker or water bath with agitation

-

Calibrated positive displacement pipette or Class A volumetric pipette

-

Scintillation vials or flasks with airtight caps

-

Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or desiccator

3.3 Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of DCH24C8 to a series of scintillation vials (perform in triplicate for statistical validity). "Excess" is critical; a good starting point is ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Add a known volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 48-72 hours. Causality: This extended period is crucial to ensure that the system reaches true thermodynamic equilibrium, not just kinetic saturation. For highly viscous solvents or compounds with slow dissolution kinetics, a longer time may be necessary. Preliminary time-course studies are recommended for novel systems.

-

-

Sample Separation (Self-Validation Step):

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. Causality: This step allows the excess solid to settle, preventing premature clogging of the filter and ensuring that a clear, saturated supernatant is sampled.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

-

Filter the clear, saturated solution directly into a pre-weighed (to 0.0001 g) evaporating dish.

-

-

Gravimetric Analysis:

-

Accurately record the volume of the filtered saturated solution transferred to the evaporating dish.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the DCH24C8 (e.g., 40-50 °C). Causality: Using a vacuum oven accelerates evaporation and minimizes thermal stress on the compound.

-

Dry the sample to a constant weight. This is achieved by repeatedly heating for a set period (e.g., 2 hours), cooling to room temperature in a desiccator, and weighing until two consecutive measurements are within ± 0.0005 g. This confirms complete solvent removal.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g / 100 mL) = [(Mass of dish + dried DCH24C8) - (Mass of empty dish)] / (Volume of solution in L) * 0.1

-

The following diagram illustrates this validated workflow.

Caption: Isothermal Shake-Flask Solubility Workflow.

Section 4: Applications in Drug Development

Understanding and quantifying the solubility of DCH24C8 is not merely an academic exercise. For drug development professionals, this data is critical for:

-

Formulation of Poorly Soluble APIs: DCH24C8 can act as a complexing agent or excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) in lipid-based or non-aqueous formulations.

-

Phase-Transfer Catalysis (PTC): In the synthesis of complex APIs, DCH24C8 can be used as a PTC agent to bring reactants from an aqueous phase into an organic phase, accelerating reaction rates. The choice of organic solvent and the crown ether's solubility within it are key to process efficiency.

-

Purification and Separation: The selective complexation properties of DCH24C8 can be harnessed in liquid-liquid extraction processes to purify APIs or remove specific ionic impurities. Solubility data dictates the selection of the organic phase for optimal extraction performance.

Section 5: Conclusion

While a comprehensive public database on the solubility of this compound remains to be built, this guide provides the fundamental theoretical framework and a validated, practical methodology for its determination. By understanding the interplay of molecular structure, solvent properties, and stereoisomerism, researchers can make informed predictions. More importantly, by employing the detailed isothermal shake-flask protocol, scientists and drug developers can generate the precise, reliable solubility data required to advance their research and development objectives.

References

-

Fiveable. Crown Ethers | Organic Chemistry Class Notes. Accessed January 12, 2026. [Link]

-

Khan Academy. Properties of ethers and crown ethers | Organic chemistry. YouTube, September 19, 2012. [Link]

-

Wikipedia. Crown ether. Accessed January 12, 2026. [Link]

-

Longdom Publishing. Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering and Chemistry Research, December 10, 2021. [Link]

-

Chemistry For Everyone. How Do Cis/trans Isomers Change Alkene Properties?. YouTube, November 5, 2025. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Accessed January 12, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 12, 2026. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Accessed January 12, 2026. [Link]

-

Scribd. Steps in Gravimetric Analysis. Accessed January 12, 2026. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dicyclohexano-24-crown-8

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the robust characterization of macrocyclic compounds like Dicyclohexano-24-crown-8 is paramount for their application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this crown ether, offering insights into the principles behind the data acquisition and interpretation. While direct experimental spectra for this compound can be elusive in publicly available databases, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a comprehensive analytical overview. This approach mirrors the practical challenges often faced in a research environment, where deductive reasoning from known structures is a critical skill.

Introduction to this compound: A Molecule of Interest

This compound is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms, and two fused cyclohexane rings. Its structure, characterized by a large and flexible cavity, makes it a subject of interest for host-guest chemistry, ion transport studies, and as a potential component in drug delivery systems. The lipophilic nature imparted by the cyclohexano rings, combined with the hydrophilic cavity created by the ether oxygens, gives it unique solubility and complexation properties. Accurate spectroscopic characterization is the cornerstone of its reliable use in any scientific application.

Synthesis and Purification: The Foundation of Quality Data

The quality of spectroscopic data is intrinsically linked to the purity of the analyte. The synthesis of this compound typically follows the hydrogenation of its aromatic precursor, Dibenzo-24-crown-8. This precursor can be synthesized via a Williamson ether synthesis.

Conceptual Synthesis Workflow

The synthesis is a two-step process. First is the formation of the dibenzo-substituted crown ether, followed by the saturation of the aromatic rings.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Part A: Synthesis of Dibenzo-24-crown-8

-

Reaction Setup: In a nitrogen-flushed round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine catechol and a suitable base (e.g., sodium hydroxide) in a high-boiling point solvent like n-butanol.

-

Reagent Addition: Slowly add 1,11-dichloro-3,6,9-trioxaundecane to the reaction mixture at an elevated temperature. The choice of a dichlorinated polyether is crucial for the cyclization to form the 24-membered ring.

-

Reflux: Maintain the reaction at reflux for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography.

-

Workup and Purification: After cooling, the reaction mixture is neutralized and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure Dibenzo-24-crown-8.

Part B: Hydrogenation to this compound

-

Catalyst and Reagents: In a high-pressure autoclave, charge the synthesized Dibenzo-24-crown-8, a suitable solvent (e.g., n-butanol), and a hydrogenation catalyst (e.g., 5% Ruthenium on alumina).

-

Hydrogenation: The autoclave is sealed, flushed with nitrogen, and then pressurized with hydrogen gas. The reaction is heated and stirred until the theoretical amount of hydrogen is consumed.

-

Isolation: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated to yield the crude this compound.

-

Final Purification: The product is purified by recrystallization to obtain a mixture of stereoisomers.

Spectroscopic Analysis: Unveiling the Molecular Structure

The following sections detail the expected spectroscopic data for this compound. The interpretations are based on fundamental principles and data from analogous crown ethers.

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for this purpose.

Expected Data:

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₄₄O₈ | - |

| Molecular Weight | 460.6 g/mol | [1] |

| Monoisotopic Mass | 460.3036 g/mol | [1] |

Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 460.[1] The fragmentation pattern of crown ethers is often characterized by the cleavage of the polyether chain. Common fragmentation pathways involve the loss of ethylene oxide units (C₂H₄O, 44 Da). Therefore, a series of peaks at m/z 416, 372, 328, etc., corresponding to the successive loss of these units, can be anticipated. The cyclohexyl moiety can also undergo fragmentation.

Caption: A simplified representation of a potential MS fragmentation pathway.

Infrared (IR) Spectroscopy

Experimental Rationale: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 2930 - 2850 | C-H (cyclohexane) | Stretching | Strong |

| 1450 | C-H | Bending | Medium |

| 1100 | C-O-C | Stretching | Strong, Broad |

Interpretation:

The IR spectrum of this compound is expected to be dominated by two main features:

-

C-H Stretching: Strong absorptions in the 2930-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane rings and the ethylene units of the polyether chain.

-

C-O-C Stretching: A very strong and typically broad absorption band around 1100 cm⁻¹ is the hallmark of the C-O-C (ether) stretching vibrations. This is the most diagnostic peak for a crown ether.

The absence of significant peaks in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl impurities, and the lack of a strong absorption around 1700 cm⁻¹ would indicate the absence of carbonyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms. Due to the presence of multiple stereoisomers (cis/trans and syn/anti) in the commercial product, the NMR spectra can be complex.

3.3.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound will show two main regions of interest:

-

Cyclohexane Protons: A complex multiplet in the region of 1.2-1.8 ppm is expected for the methylene protons of the two cyclohexane rings. The complexity arises from the overlapping signals of the different protons in various stereoisomers.

-

Ether Protons: A broad multiplet centered around 3.6 ppm is characteristic of the -O-CH₂-CH₂-O- protons of the polyether macrocycle. The chemical environment of these protons is very similar, leading to significant signal overlap. The methine protons on the cyclohexane rings attached to the oxygen atoms (-CH-O-) would also be found in this region, likely between 3.4-3.8 ppm .

3.3.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will also reflect the structure of the molecule:

-

Cyclohexane Carbons: Signals for the sp³ hybridized carbons of the cyclohexane rings are expected in the upfield region of the spectrum, typically between 20-40 ppm .

-

Ether Carbons: The carbons of the ethylene oxide units (-O-CH₂-CH₂-O-) will appear in the region of 68-72 ppm . The methine carbons of the cyclohexane rings attached to the ether oxygens (-CH-O-) are expected to be further downfield, around 78-82 ppm .

The presence of multiple peaks in these regions for what might seem like equivalent carbons is a strong indication of the presence of a mixture of stereoisomers.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

References

-

Organic Syntheses. Dicyclohexyl-18-crown-6 polyether. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

An In-depth Technical Guide on the Stereoisomers of Dicyclohexano-24-crown-8: Properties and Applications

Introduction

Dicyclohexano-24-crown-8 (DCH24C8) is a macrocyclic polyether renowned for its capacity to form stable complexes with various cations. Its large 24-membered ring, containing eight oxygen donor atoms, provides a versatile cavity capable of encapsulating larger metal ions, such as cesium. However, the seemingly simple structure of DCH24C8 belies a significant complexity arising from stereoisomerism. The fusion of two cyclohexyl rings to the crown ether framework gives rise to multiple diastereomers, each with a unique three-dimensional architecture. This guide provides an in-depth exploration of the stereoisomers of this compound, detailing their structural nuances, comparative properties, and the profound implications of their stereochemistry in scientific and industrial applications, particularly in ion separation and drug development.

The orientation of the cyclohexyl rings relative to the polyether ring dictates the overall shape and flexibility of the macrocycle. This, in turn, influences the pre-organization of the oxygen donor atoms, which is a critical factor in the thermodynamics and kinetics of cation binding. Understanding the distinct properties of each stereoisomer is paramount for researchers and drug development professionals seeking to leverage these molecules for highly selective applications.

The Landscape of Dicyclohexano Stereoisomerism

The hydrogenation of the two benzene rings of the precursor molecule, dibenzo-24-crown-8 (DB24C8), leads to the formation of two saturated cyclohexyl rings. The relative orientation of the ether linkages on each cyclohexyl ring can be either cis or trans. Furthermore, the spatial relationship between the two cyclohexyl rings introduces another layer of isomerism, described as syn or anti. This results in several possible stereoisomers, with the cis-syn-cis and cis-anti-cis isomers being the most commonly studied due to their distinct complexation behaviors.

// Nodes DB24C8 [label="Dibenzo-24-crown-8\n(Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [label="Hydrogenation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DCH24C8 [label="this compound\n(Mixture of Stereoisomers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cis_syn_cis [label="cis-syn-cis Isomer", fillcolor="#E8F0FE", fontcolor="#202124", pos="1,0!"]; cis_anti_cis [label="cis-anti-cis Isomer", fillcolor="#E8F0FE", fontcolor="#202124", pos="-1,0!"]; trans_syn_trans [label="trans-syn-trans Isomer", fillcolor="#E8F0FE", fontcolor="#202124", pos="1,-1.5!"]; trans_anti_trans [label="trans-anti-trans Isomer", fillcolor="#E8F0FE", fontcolor="#202124", pos="-1,-1.5!"]; other [label="Other Isomers\n(e.g., cis-trans)", fillcolor="#E8F0FE", fontcolor="#202124", pos="0,-2.5!"];

// Edges DB24C8 -> H2 [label="Catalytic"]; H2 -> DCH24C8; DCH24C8 -> Separation; Separation -> cis_syn_cis; Separation -> cis_anti_cis; Separation -> trans_syn_trans; Separation -> trans_anti_trans; Separation -> other; }

Caption: Synthesis and separation workflow for DCH24C8 stereoisomers.

Synthesis and Stereoisomer Separation

The synthesis of DCH24C8 stereoisomers typically begins with the catalytic hydrogenation of dibenzo-24-crown-8. This process yields a mixture of diastereomers, necessitating subsequent separation to isolate the pure isomers for detailed study and application.

Experimental Protocol: Hydrogenation of Dibenzo-24-crown-8

-

Catalyst Preparation : A bimetallic nano-alloy catalyst, such as Ru:Pd, is prepared. The use of excess solvent during synthesis can help restrict the agglomeration of nano-alloy particles.

-

Reaction Setup : The dibenzo-24-crown-8 ether (DB24C8) is dissolved in a suitable solvent in a high-pressure reactor.

-

Hydrogenation : The reaction is carried out under hydrogen pressure (e.g., 9 MPa) at an elevated temperature (e.g., 120°C) for a defined period (e.g., 3.5 hours).[1]

-

Product Isolation : After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield a mixture of this compound stereoisomers.

Protocol: Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a critical and often challenging step. Fractional crystallization and column chromatography are the most common methods employed.

-

Fractional Crystallization : This technique exploits the differences in solubility of the various isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, different isomers can be selectively precipitated. For instance, the separation of dinitro-dibenzo-18-crown-6 cis and trans isomers can be achieved by recrystallization.[2]

-

Column Chromatography : Silica gel chromatography is an effective method for separating the stereoisomers.[1]

-

Stationary Phase : Silica gel is packed into a column.

-

Mobile Phase : A suitable solvent or mixture of solvents is chosen to elute the different isomers at different rates based on their polarity and interaction with the silica gel.

-

Elution and Collection : The mixture of isomers is loaded onto the column, and the mobile phase is passed through. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify the pure isomers.

-

Comparative Properties of DCH24C8 Stereoisomers

The distinct three-dimensional structures of the DCH24C8 stereoisomers lead to significant differences in their physicochemical properties, most notably their cation binding affinities and selectivities.

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the solid-state structures of DCH24C8 stereoisomers and their cation complexes. These studies reveal how the orientation of the cyclohexyl rings influences the conformation of the polyether macrocycle. For example, X-ray diffraction studies of the isomers of dicyclohexyl-18-crown-6 have shown that the oxygen atoms lie approximately in a plane, creating an elliptical cavity.[1] While specific crystal structures for all DCH24C8 isomers are less common in the literature, the principles derived from smaller analogs like DCH18C6 are transferable. The cis-syn-cis isomer, for instance, tends to form a more pre-organized and symmetrical cavity, which can lead to enhanced stability for complexes with cations that are a good fit for the cavity size. In contrast, the cis-anti-cis isomer may exhibit greater flexibility, allowing it to adapt to a wider range of cation sizes, but potentially with a higher energetic cost of reorganization upon complexation.

Thermodynamics of Cation Complexation

The binding of a cation by a crown ether is a thermodynamically driven process, characterized by changes in enthalpy (ΔH°) and entropy (ΔS°). These parameters provide insight into the nature of the host-guest interaction.

-

Enthalpy (ΔH°) : A negative ΔH° indicates an exothermic process, driven by favorable interactions between the cation and the oxygen donor atoms of the crown ether.

-

Entropy (ΔS°) : The change in entropy reflects the change in the overall order of the system upon complexation. A negative ΔS° is common, as the formation of a structured host-guest complex reduces the translational and conformational freedom of the individual components.

Calorimetric titrations and temperature-dependent stability constant measurements are the primary techniques used to determine these thermodynamic parameters. For dibenzo-24-crown-8, a related compound, all ΔH° and ΔS° values for complexation with alkali metal ions are negative.[3]

| Cation | log K | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Na+ | Varies | More Negative | More Negative |

| K+ | Varies | Negative | Negative |

| Rb+ | Higher | Negative | Negative |

| Cs+ | High | Negative | Negative |

| (Note: This table represents generalized trends for large crown ethers like dibenzo-24-crown-8 in non-aqueous solvents. Specific values for DCH24C8 isomers will vary.) |

The stability of the resulting complexes often varies in the order Tl+ > K+ > Rb+ > Cs+ in certain solvent systems.[4] The binding sequence for dibenzo-24-crown-8 with alkali metals in acetonitrile at 25°C is found to be Rb+ > Cs+ > K+ > Na+.[3]

Caption: Key factors determining the cation binding properties of DCH24C8.

Applications in Research and Drug Development

The unique properties of DCH24C8 stereoisomers make them valuable tools in various scientific and technological fields, including separation science, the development of ion-selective electrodes, and as components in drug delivery systems.

Selective Ion Separation

The ability of DCH24C8 isomers to selectively bind certain cations is exploited in separation technologies. This is particularly relevant for the separation of ions with similar chemical properties but different sizes, such as alkali metals or lanthanides. For example, large 24-crown-8 ethers can be used to extract cesium from aqueous environments.[4]

Experimental Protocol: Solvent Extraction of Cesium Ions

-

Phase Preparation :

-

Aqueous Phase : Prepare an aqueous solution containing the metal ions to be separated (e.g., a mixture of alkali metal chlorides).

-

Organic Phase : Dissolve a specific stereoisomer of DCH24C8 in a water-immiscible organic solvent (e.g., chloroform or an ionic liquid).

-

-

Extraction :

-

Combine equal volumes of the aqueous and organic phases in a separatory funnel.

-

Shake the funnel vigorously for a set period to facilitate the transfer of the target ion complex into the organic phase.

-

Allow the phases to separate.

-

-

Analysis :

-

Separate the two phases.

-

Analyze the concentration of the target ion (e.g., Cs+) in both phases using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to determine the extraction efficiency.

-

Chiral Recognition and Drug Development

Chiral crown ethers are widely used as chiral selectors in separation techniques like HPLC and capillary electrophoresis.[5] While DCH24C8 itself is not inherently chiral in all its isomeric forms, its derivatives can be functionalized to create chiral receptors. These chiral hosts can then be used for the enantioselective recognition of chiral guest molecules, such as amino acids and their derivatives, which are the building blocks of many pharmaceuticals.[6][7]

The principle behind this application is the formation of diastereomeric host-guest complexes with different stabilities. The enantiomer that forms the more stable complex will be retained longer on a chiral stationary phase in HPLC, allowing for the separation of the two enantiomers. This is a critical process in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Ion-Selective Electrodes and Sensors

Incorporating DCH24C8 isomers into polymer membranes can create ion-selective electrodes (ISEs) for the potentiometric determination of specific cations. The selectivity of the ISE is directly related to the binding selectivity of the crown ether isomer used. These sensors are valuable for real-time monitoring of ion concentrations in various matrices, including biological fluids and environmental samples.

Conclusion

The stereoisomerism of this compound is not a mere structural curiosity but a fundamental determinant of its function. The subtle differences in the three-dimensional arrangement of the cyclohexyl rings give rise to a family of molecules with a spectrum of properties. The cis-syn-cis and cis-anti-cis isomers, in particular, offer distinct advantages in terms of cation binding affinity, selectivity, and pre-organization. For researchers and professionals in drug development, a thorough understanding of these stereochemical nuances is essential for the rational design of experiments and the development of new technologies. From the selective removal of radioactive cesium from nuclear waste to the chiral separation of drug enantiomers, the applications of DCH24C8 stereoisomers are both diverse and impactful, underscoring the critical importance of stereochemistry in molecular recognition and supramolecular chemistry.

References

- Vertex AI Search. (n.d.). Thermodynamic Reversal and Structural Correlation of 24-Crown-8/Protonated Tryptophan and 24-Crown 8/Protonated Serine Noncovalent Complexes in the Gas Phase vs in Solution: Quantum Chemical Analysis.

- Tawarah, K. M., & Mizyed, S. A. (1989). A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6. ResearchGate.

- Sawada, M., et al. (n.d.). Chiral recognition in molecular complexation for the crown ether–amino ester system. A facile FAB mass spectrometric approach. RSC Publishing.

- ResearchGate. (n.d.). 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, this compound and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures.

- ResearchGate. (n.d.). Chiral Heterocycle-Based Receptors for Enantioselective Recognition.

- ResearchGate. (n.d.). Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8.

- ResearchGate. (n.d.). Improved Stereospecific Synthesis of the trans-Isomers of Dicyclohexano-18-crown-6 and the Solid-state Structure of the trans-syn-trans Isomer.

- Adhikari, S., & Lee, W. (2017). Chiral separation using chiral crown ethers as chiral selectors in chirotechnology. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chiral recognition in molecular complexation for the crown ether–amino ester system. A facile FAB mass spectrometric approach - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Serendipitous Synthesis and Enduring Legacy of Dicyclohexano-24-crown-8: A Technical Guide

Foreword: A Legacy of Curiosity

The story of Dicyclohexano-24-crown-8 is intrinsically linked to a moment of scientific serendipity that birthed an entirely new class of compounds and earned its discoverer, Charles J. Pedersen, a share of the 1987 Nobel Prize in Chemistry.[1][2] While working at DuPont in 1967, Pedersen was not searching for a revolutionary complexing agent; he was attempting to prepare a chelating agent for divalent cations.[1][3] A surprising by-product, a "goo" that demonstrated an unexpected affinity for potassium cations, marked the discovery of the first crown ether, dibenzo-18-crown-6.[1][4] This fortuitous event opened the door to the field of macrocyclic and supramolecular chemistry, laying the groundwork for the synthesis and exploration of a vast family of related structures, including the subject of this guide, this compound.[5] This guide will provide an in-depth exploration of the discovery, synthesis, and foundational applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The Genesis of a New Class: From Dibenzo to Dicyclohexano

The initial synthesis of crown ethers by Pedersen involved the reaction of a catechol with a dihalide in the presence of a base. The "template effect," where an alkali metal cation directs the cyclization of the reactants around it, was a key insight that explained the unexpectedly high yields of these large ring structures.[6] The synthesis of this compound follows a logical extension of Pedersen's original work, beginning with the preparation of its aromatic precursor, Dibenzo-24-crown-8.

Synthesis of the Precursor: Dibenzo-24-crown-8